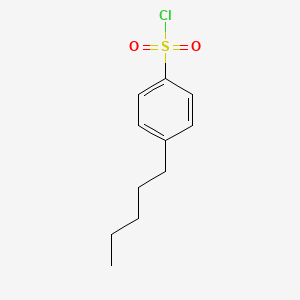

4-Pentylbenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pentylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXZRVWJHEWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224653 | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73948-18-2 | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Amylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentylbenzene-1-sulfonyl chloride (CAS: 73948-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylbenzene-1-sulfonyl chloride, with the CAS number 73948-18-2, is a reactive organic compound that serves as a crucial building block in synthetic chemistry. Its structure, featuring a pentyl-substituted benzene ring attached to a sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a variety of organic molecules, most notably sulfonamides. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, playing a significant role in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to the pharmaceutical and life sciences industries.

Chemical and Physical Properties

This compound is a moisture-sensitive solid that may also present as a colorless to pale yellow liquid.[1] It is characterized by its high reactivity, primarily attributed to the electrophilic nature of the sulfonyl chloride group. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73948-18-2 | [1] |

| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |

| Molecular Weight | 246.75 g/mol | [1] |

| Appearance | White to pale cream crystals, powder, or fused solid | [1] |

| Melting Point | 37.0-46.0 °C | [1] |

| Boiling Point | 163 °C @ 6.4 Torr | [1] |

| Density | 1.183 g/cm³ (predicted) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water. | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the pentyl chain, and the terminal methyl group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm). The methylene group adjacent to the benzene ring would be a triplet around δ 2.6 ppm, followed by a series of multiplets for the other methylene groups, and a triplet for the terminal methyl group at approximately δ 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. The aliphatic carbons of the pentyl chain would appear in the upfield region.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonyl chloride, typically found around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the alkylbenzene and sulfonyl chloride moieties.

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of 4-alkylbenzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding alkylbenzene. A plausible synthetic route for this compound involves the reaction of pentylbenzene with chlorosulfonic acid.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Experimental Procedure (General):

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride, place pentylbenzene.

-

Cool the reaction vessel in an ice bath.

-

Slowly add chlorosulfonic acid (typically in molar excess) to the stirred pentylbenzene, maintaining a low temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The product, this compound, will separate as an oily layer or a solid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by vacuum distillation or recrystallization.

Note: This is a generalized procedure and the specific reaction conditions (e.g., molar ratios, temperature, reaction time) may need to be optimized.

Synthesis of Sulfonamides from this compound

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.

Reaction Scheme:

Figure 2. General synthesis of sulfonamides.

Experimental Procedure (General):

-

Dissolve the primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran) in a reaction flask.

-

If a non-basic solvent is used, add a base (e.g., triethylamine or pyridine) to act as a scavenger for the hydrogen chloride byproduct.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for a period of time until the reaction is complete (monitoring by TLC is recommended).

-

If pyridine is used as the solvent, it can be removed under reduced pressure.

-

Work up the reaction mixture by adding water and extracting the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove excess amine and base), followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Applications in Drug Development and Research

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents.[2][3] Consequently, this compound is a valuable intermediate for the synthesis of novel drug candidates. The pentyl group can modulate the lipophilicity of the resulting sulfonamide, which can influence its pharmacokinetic and pharmacodynamic properties.

While specific drugs derived from this compound are not prominently documented in publicly available literature, the broader class of benzenesulfonamides has been extensively studied for various biological activities, including:

-

Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs.[3]

-

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways.[2]

-

Enzyme Inhibition: Benzenesulfonamides are a well-known class of inhibitors for various enzymes, most notably carbonic anhydrases, which are involved in physiological processes such as pH regulation and have been targeted for the treatment of glaucoma, epilepsy, and certain types of cancer.[2]

-

Antioxidant Activity: Recent studies have shown that certain benzenesulfonamide-piperazine hybrids exhibit significant antioxidant properties.[3]

The general mechanism of action for many biologically active sulfonamides involves the inhibition of specific enzymes. The sulfonamide moiety can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to the inhibition of the enzyme's catalytic activity.

Figure 3. Workflow from synthesis to potential therapeutic application.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in the field of drug discovery and development. Its ability to readily form sulfonamides allows for the synthesis of a diverse range of compounds that can be screened for various biological activities. While specific applications of this particular compound are not yet widely reported, the established importance of the sulfonamide scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future research and the development of novel therapeutic agents. Researchers working with this compound should adhere to strict safety protocols due to its corrosive and reactive nature.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Pentylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-pentylbenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for laboratory work and drug development endeavors.

Core Physical Properties

This compound, also known as 4-n-amylbenzenesulfonyl chloride, is an organic compound with the chemical formula C11H15ClO2S.[1] It is characterized as an off-white to faint yellow crystalline solid.[1] This compound is sensitive to moisture and should be handled under inert atmospheric conditions.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound:

| Property | Value | Source |

| Molecular Weight | 246.75 g/mol | [1] |

| Melting Point | <30°C | [1] |

| Boiling Point | 163 °C at 6.4 Torr | [1] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [1] |

| Physical Form | Crystalline Solid | [1] |

| Color | Off-white to faint yellow | [1] |

Note: It is important to distinguish between isomers. The data presented here is for 4-n-pentylbenzene-1-sulfonyl chloride. A related isomer, 4-(tert-pentyl)benzene-1-sulfonyl chloride, has a reported boiling point of 311.4°C at 760 mmHg and a melting point of 44-49°C.

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. Given the low melting point of this compound, a cooling bath may be necessary for accurate determination.

Boiling Point Determination

The boiling point is determined at a specific pressure, as it is a pressure-dependent property. For a compound like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

Methodology (Vacuum Distillation):

-

The compound is placed in a distillation flask connected to a vacuum pump and a manometer to measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 6.4 Torr).

-

The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure.

Logical Relationships in Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, particularly sulfonamides. The following diagram illustrates its role in a general sulfonamide synthesis workflow.

Caption: Sulfonamide formation workflow.

This diagram illustrates a fundamental reaction where the sulfonyl chloride group of this compound reacts with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide and a salt byproduct. This type of reaction is crucial in the synthesis of various pharmaceutical compounds.

References

4-Pentylbenzene-1-sulfonyl chloride chemical structure and formula

An In-depth Technical Guide to 4-Pentylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound that serves as a crucial intermediate in organic synthesis. Its structure, featuring a pentyl group attached to a benzene ring with a sulfonyl chloride functional group, makes it a versatile reagent, particularly in the preparation of sulfonamides. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key reactions of this compound.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzene ring substituted with a pentyl group at the para position (position 4) and a sulfonyl chloride group at position 1.

Chemical Formula: C11H15ClO2S[1][2]

SMILES (Simplified Molecular-Input Line-Entry System): O=S(C1=CC=C(CCCCC)C=C1)(Cl)=O[3][4]

IUPAC Name: this compound[2]

Synonyms: 4-(n-Pentyl)benzenesulfonyl chloride, 4-Amylbenzenesulfonyl chloride[2][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 73948-18-2 | [1][2] |

| Molecular Weight | 246.75 g/mol | [1][5] |

| Melting Point | <30°C | [5] |

| Boiling Point | 163 °C (at 6.4 Torr) | [5] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | Off-white to faint yellow crystalline solid | [5] |

| Sensitivity | Moisture Sensitive | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with an excess of chlorosulfonic acid.[6] The following protocol is a representative procedure for the preparation of this compound.

Materials:

-

Pentylbenzene

-

Chlorosulfonic acid

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium sulfate (or magnesium sulfate) for drying

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid (typically 2-4 equivalents) to 0-5°C using an ice bath.

-

Slowly add pentylbenzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the sulfonation reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Synthesis of Sulfonamides

This compound is a key reagent in the synthesis of sulfonamides, which are of significant interest in drug discovery. The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine.[7]

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable solvent (e.g., pyridine, acetone, dichloromethane)

-

A base (e.g., pyridine, triethylamine) if the solvent is not basic

Procedure:

-

Dissolve the amine in a suitable solvent. If the solvent is not a base, add a base like triethylamine to neutralize the HCl that will be formed during the reaction.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (as monitored by TLC).

-

If a precipitate forms, filter the reaction mixture. Otherwise, wash the reaction mixture with water to remove any water-soluble byproducts.

-

Extract the sulfonamide product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude sulfonamide.

-

The product can be purified by recrystallization or column chromatography.

Diagrams

Caption: Synthesis of this compound.

Caption: Workflow for sulfonamide synthesis and drug discovery.

References

- 1. 1pchem.com [1pchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 73948-18-2|this compound|BLD Pharm [bldpharm.com]

- 4. 73948-18-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. 4-(N-PENTYL)BENZENESULFONYL CHLORIDE | 73948-18-2 [chemicalbook.com]

- 6. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Spectral Analysis of 4-Pentylbenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-pentylbenzene-1-sulfonyl chloride, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties. This document also outlines generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected spectral data for this compound. This data is compiled based on the analysis of structurally analogous compounds and established principles of spectroscopy.

Nuclear Magnetic resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | Aromatic (ortho to -SO₂Cl) |

| ~ 7.35 | Doublet | 2H | Aromatic (ortho to pentyl) |

| ~ 2.65 | Triplet | 2H | -CH₂- (benzylic) |

| ~ 1.60 | Multiplet | 2H | -CH₂- |

| ~ 1.30 | Multiplet | 4H | -CH₂-CH₂- |

| ~ 0.90 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 152.0 | Aromatic C (ipso, attached to pentyl) |

| ~ 145.0 | Aromatic C (ipso, attached to -SO₂Cl) |

| ~ 129.5 | Aromatic CH (ortho to pentyl) |

| ~ 127.0 | Aromatic CH (ortho to -SO₂Cl) |

| ~ 36.0 | -CH₂- (benzylic) |

| ~ 31.0 | -CH₂- |

| ~ 30.5 | -CH₂- |

| ~ 22.5 | -CH₂- |

| ~ 14.0 | -CH₃ |

Mass Spectrometry (MS)

Expected Fragmentation Pattern

| m/z | Interpretation |

| 246/248 | Molecular ion ([M]⁺, [M+2]⁺) due to ³⁵Cl and ³⁷Cl isotopes |

| 211 | [M - Cl]⁺ |

| 183 | [M - SO₂Cl]⁺ |

| 141 | [C₆H₄SO₂Cl]⁺ |

| 91 | Tropylium ion ([C₇H₇]⁺) |

| 71 | Pentyl fragment ([C₅H₁₁]⁺) |

Infrared (IR) Spectroscopy

Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2955-2850 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1485 | Medium-Weak | Aromatic C=C stretch |

| ~ 1375 | Strong | Asymmetric SO₂ stretch |

| ~ 1180 | Strong | Symmetric SO₂ stretch |

| ~ 820 | Strong | para-disubstituted C-H bend |

| ~ 650 | Medium | C-S stretch |

| ~ 570 | Medium | S-Cl stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if coupled with gas chromatography (GC-MS), inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-350 to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (M+ and M+2 in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Mechanism of Action of 4-Pentylbenzene-1-sulfonyl Chloride in Sulfonylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action, synthesis, and application of 4-Pentylbenzene-1-sulfonyl chloride in sulfonylation reactions. The document details the fundamental principles governing its reactivity, the influence of the 4-pentyl substituent, and provides detailed experimental protocols for its synthesis and use. Quantitative data from related studies are summarized to offer a comparative perspective on its reactivity. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the effective utilization of this versatile reagent.

Introduction

This compound is an important organic reagent primarily utilized for the introduction of the 4-pentylbenzenesulfonyl group into a variety of molecules. This is most commonly achieved through sulfonylation reactions with nucleophiles, leading to the formation of sulfonamides, a structural motif present in a wide array of biologically active compounds and pharmaceuticals. The reactivity of this compound is centered at the electrophilic sulfur atom of the sulfonyl chloride functional group. The presence of the 4-pentyl group on the benzene ring, an electron-donating alkyl group, subtly modulates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. Understanding the mechanism of action and having access to robust experimental protocols is crucial for its effective application in research and development.

Mechanism of Action in Sulfonylation

The primary mechanism of action of this compound in sulfonylation reactions is a nucleophilic substitution at the sulfur atom. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.

The SN2-type Mechanism at Sulfur

The sulfonylation of a nucleophile, such as a primary or secondary amine, with this compound can be depicted as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., the nitrogen atom of an amine) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is the rate-determining step of the reaction.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride ion) are in apical positions.

-

Leaving Group Departure: The chloride ion, a good leaving group, departs, leading to the formation of the sulfonated product (a sulfonamide in the case of an amine nucleophile).

-

Proton Transfer: If the nucleophile was an amine, a protonated sulfonamide is initially formed. A base, either added to the reaction mixture or another molecule of the amine, will deprotonate the nitrogen to yield the final neutral sulfonamide.

The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Influence of the 4-Pentyl Group on Reactivity

The 4-pentyl group is an electron-donating group (EDG) due to hyperconjugation and inductive effects. This has a modest but noticeable impact on the reactivity of the sulfonyl chloride:

-

Electronic Effect: The electron-donating nature of the pentyl group slightly increases the electron density on the benzene ring and, to a lesser extent, on the sulfur atom of the sulfonyl chloride. This makes the sulfur atom slightly less electrophilic compared to that in unsubstituted benzenesulfonyl chloride. Consequently, the reaction rate with a given nucleophile may be slightly slower.

-

Steric Effect: The pentyl group is in the para position, which is remote from the reaction center (the sulfonyl chloride group). Therefore, it does not exert any significant steric hindrance on the approaching nucleophile.

The electronic effect of substituents on the rate of reaction of arenesulfonyl chlorides often follows the Hammett equation. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a positive ρ-value of +2.02 has been reported, indicating that electron-withdrawing groups accelerate the reaction by making the sulfur atom more electrophilic, while electron-donating groups, such as the 4-pentyl group, slow it down.[1][2]

Quantitative Data

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Rate Constant (k₂) x 10³ (L mol⁻¹ s⁻¹) |

| 4-OCH₃ | -0.27 | 1.5 |

| 4-CH₃ | -0.17 | 2.8 |

| 4-C₅H₁₁ (Pentyl) | -0.15 (approx.) | ~3.0 (estimated) |

| H | 0.00 | 5.2 |

| 4-Cl | +0.23 | 15.0 |

| 4-NO₂ | +0.78 | 185.0 |

Note: The rate constant for this compound is an estimation based on its Hammett constant, which is expected to be similar to that of the 4-methyl group.

Experimental Protocols

Synthesis of this compound

A plausible two-step method for the synthesis of this compound, adapted from a general procedure for p-substituted alkylbenzene sulfonyl chlorides, is described below.[3]

Step 1: Sulfonation of Pentylbenzene

-

To a stirred solution of pentylbenzene (1.0 eq) in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid (2.0 eq) dropwise over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-pentylbenzenesulfonic acid.

Step 2: Conversion to Sulfonyl Chloride

-

To the crude 4-pentylbenzenesulfonic acid from the previous step, add thionyl chloride (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

-

Heat the mixture to reflux (approximately 70-80 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

General Protocol for Sulfonylation of an Amine

This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

-

In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C.

-

To this stirred solution, add a solution of this compound (1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Caption: Synthesis of this compound.

Caption: Mechanism of sulfonylation of an amine.

Caption: General experimental workflow for sulfonylation.

Conclusion

This compound is a valuable reagent for the synthesis of sulfonamides and other sulfonated compounds. Its mechanism of action in sulfonylation reactions follows a well-established SN2-type pathway at the sulfur atom. The para-pentyl group exerts a mild electron-donating effect, which slightly attenuates the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawn analogues. The provided experimental protocols for its synthesis and application in sulfonylation offer a practical guide for researchers. This technical guide serves as a foundational resource for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 4-Pentylbenzene-1-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-pentylbenzene-1-sulfonyl chloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure and the known behavior of analogous aryl sulfonyl chlorides. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a typical reaction workflow involving this class of compounds.

Introduction to this compound

This compound (CAS No. 73948-18-2) is an organic compound with the molecular formula C₁₁H₁₅ClO₂S.[1][2] It belongs to the class of sulfonyl chlorides, which are important reagents in organic synthesis, notably for the formation of sulfonamides and sulfonate esters.[3][4] The structure, featuring a nonpolar pentyl chain attached to a benzene ring and a polar sulfonyl chloride group, dictates its solubility behavior. The compound is a solid at room temperature.[5]

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like."[6] Given the molecular structure of this compound, which has both a significant nonpolar component (the pentylbenzene moiety) and a polar reactive group (the sulfonyl chloride), its solubility is expected to vary across different organic solvents.

Aryl sulfonyl chlorides generally exhibit low solubility in water due to their predominantly nonpolar nature and their susceptibility to hydrolysis.[7][8][9] However, they are often soluble in a range of common organic solvents.[10][11] The long pentyl group in this compound further enhances its lipophilicity, suggesting a higher affinity for nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar pentylbenzene backbone will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can solvate both the polar sulfonyl chloride group and the nonpolar part of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The polarity of the hydroxyl group can interact with the sulfonyl chloride group, but the nonpolar alkyl chain may limit high solubility. Reaction with the solvent is possible over time. |

| Highly Polar | Water | Low / Insoluble | The large nonpolar hydrocarbon portion of the molecule leads to poor solvation by water. The compound is also prone to hydrolysis.[7][8] |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound. This protocol is adapted from standard laboratory techniques.[12][13][14]

Objective: To determine the solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula and analytical balance

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Accurately weigh approximately 25 mg of this compound and place it into each labeled test tube.

-

Solvent Addition: Add 0.5 mL of the corresponding solvent to each test tube.

-

Mixing: Vigorously shake or vortex each test tube for 60 seconds to facilitate dissolution.[13]

-

Observation: Allow the tubes to stand for a few minutes and observe. Note whether the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the mixing process. Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: A portion of the compound dissolves.

-

Insoluble: The compound does not appear to dissolve at all.[13]

-

-

Data Recording: Record the observations for each solvent in a systematic manner. For a more quantitative measure, one can determine the mass of solute that dissolves in a specific volume of solvent to calculate the solubility in g/L or mg/mL.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle with care.

The logical flow for a qualitative solubility test is outlined in the diagram below.

Figure 1. General workflow for a qualitative solubility test.

Application in Organic Synthesis: Sulfonamide Formation

This compound is a key intermediate for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry. The reaction, known as the Hinsberg reaction, involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[3]

The general workflow for this synthetic application is depicted below.

References

- 1. 1pchem.com [1pchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Sulfonyl chlorides - Georganics [georganics.sk]

- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. 4-(N-PENTYL)BENZENESULFONYL CHLORIDE | 73948-18-2 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

Stability and Storage of 4-Pentylbenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Pentylbenzene-1-sulfonyl chloride. Adherence to these guidelines is critical to ensure the compound's integrity, maximize its shelf life, and ensure the safety of laboratory personnel. This document synthesizes information from safety data sheets and general chemical knowledge of sulfonyl chlorides.

Chemical Properties and Inherent Instability

This compound is a reactive organic compound due to the presence of the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water. This inherent reactivity dictates the stringent storage and handling requirements.

Stability Profile

The primary factor affecting the stability of this compound is its sensitivity to moisture.[1] The compound will readily hydrolyze upon contact with water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This decomposition is irreversible and renders the compound unfit for most applications.

-

Moisture/Humidity: The most significant factor leading to degradation.

-

Elevated Temperatures: Can accelerate the rate of decomposition, especially in the presence of moisture.

-

Presence of Nucleophiles: Reacts with alcohols, amines, and other nucleophiles.

Under recommended storage conditions, the product is chemically stable.

Recommended Storage and Handling

To maintain the quality and ensure safe handling of this compound, the following storage and handling protocols are mandatory.

Storage Conditions

Proper storage is paramount to prevent decomposition. The following table summarizes the recommended storage conditions.

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Cool, dry place. Some suppliers recommend 2-8°C. | Minimizes decomposition kinetics. | [2][3] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen). | Prevents contact with atmospheric moisture. | [1][2] |

| Container | Tightly closed, original container. | Prevents moisture ingress and contamination. | [2][4] |

| Location | Well-ventilated, corrosives area. | Ensures safety in case of accidental release. | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent vigorous or hazardous reactions. | [1][5] |

Handling Procedures

Due to its corrosive nature and reactivity with water, specific handling procedures must be followed.

| Aspect | Guideline | Citation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [2][4] |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1][4] |

| Dispensing | Avoid creating dust. Use appropriate tools for solids. | [1][3] |

| Spills | Absorb with inert, dry material and dispose of as hazardous waste. Do not use water for cleanup. | [6] |

Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis. This reaction is depicted in the diagram below.

References

Handling precautions for 4-Pentylbenzene-1-sulfonyl chloride

An In-depth Technical Guide to Handling 4-Pentylbenzene-1-sulfonyl Chloride

Introduction

This compound (CAS No. 73948-18-2) is a sulfonyl chloride compound that serves as a key intermediate in various organic syntheses.[1][2] Due to its reactive nature, particularly the sulfonyl chloride functional group, it necessitates careful handling to mitigate potential hazards. This guide provides comprehensive information on its properties, hazards, and detailed procedures for safe handling, emergency response, and use in a laboratory setting. It is intended for researchers, chemists, and professionals in the field of drug development and chemical research.

Hazard Identification and Classification

This compound is classified as a corrosive substance that poses significant health risks upon exposure.

-

GHS Classification:

The primary hazards are associated with its corrosivity and its reaction with moisture. The substance can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of vapors or dust can lead to respiratory irritation. A critical and immediate hazard is its reaction with water or moisture, which liberates toxic hydrogen chloride (HCl) gas.[4]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 73948-18-2 | [1][2][4] |

| Molecular Formula | C11H15ClO2S | [1][2][3] |

| Molecular Weight | 246.75 g/mol | [1][2][3] |

| Appearance | Off-white to faint yellow crystalline solid | [2] |

| Melting Point | <30°C | [2] |

| Boiling Point | 163 °C at 6.4 Torr | [2] |

| Density | 1.183 g/cm³ (Predicted) | [2] |

| Sensitivity | Moisture Sensitive | [2][4] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All handling operations must be conducted in a well-ventilated area. A certified chemical fume hood is required to minimize inhalation exposure.[5][6]

-

Closed Systems: For larger quantities or repetitive operations, the use of a closed system or glovebox is recommended to prevent any release into the work environment.[4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that are tightly fitting are required. For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[4][7]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) that have been inspected for integrity before use.[7]

-

Protective Clothing: A lab coat or chemical-resistant apron is necessary. For larger-scale work, full protective clothing may be required to prevent any skin contact.[5]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[4][7]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Inert Atmosphere: Due to its moisture sensitivity, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[4][7]

-

Incompatibilities: Keep away from bases, strong oxidizing agents, and water/moisture.[4] The container should be stored in a locked cabinet or area with restricted access.[4][5]

Emergency and First-Aid Procedures

Immediate action is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear full personal protective equipment, including respiratory protection. Avoid breathing dust or vapors.[7]

-

Containment and Cleanup: Cover the spill with a dry, inert material such as sand or vermiculite. Sweep or scoop up the material and place it into a suitable, labeled container for disposal. Do not use water for cleanup.[3][5] Ensure the cleanup area is well-ventilated.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety considerations when working with this compound, from initial assessment to emergency response.

Caption: Logical workflow for handling hazardous chemicals.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This section provides a generalized protocol for the synthesis of a sulfonamide from an amine using this compound. This protocol integrates the necessary safety precautions.

Objective: To synthesize N-substituted-4-pentylbenzenesulfonamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Aqueous HCl solution (e.g., 1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

Reaction flask, addition funnel, magnetic stirrer, and other standard glassware (all oven-dried)

Procedure:

-

Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel) inside a chemical fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.

-

Reagent Preparation:

-

In the reaction flask, dissolve the amine and the tertiary amine base (typically 1.1 to 1.5 equivalents) in the anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate, dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

-

Reaction:

-

Transfer the this compound solution to the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A precipitate (triethylammonium chloride, if using triethylamine) may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with the solvent if necessary.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

-

Experimental Workflow Diagram

The following diagram outlines the key steps and safety checkpoints for the generalized sulfonamide synthesis protocol.

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable reagent that must be handled with a high degree of caution. Its corrosive nature and reactivity with water are the primary hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe laboratory practices, the risks associated with its use can be effectively managed. Always consult the most current Safety Data Sheet (SDS) before use and ensure all personnel are trained on the specific hazards and handling procedures.

References

An In-depth Technical Guide to Sulfonyl Chlorides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as highly versatile intermediates for the introduction of the sulfonyl group into a wide array of molecular architectures. Their reactivity makes them indispensable in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, and sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis of sulfonyl chlorides, their principal reactions, and their applications, with a particular focus on their role in drug discovery and development. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective utilization of this important class of reagents.

Introduction to Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom. The sulfur atom in a sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This inherent reactivity allows sulfonyl chlorides to readily react with a variety of nucleophiles, making them powerful reagents in organic synthesis.[1]

The importance of sulfonyl chlorides stems primarily from their role as precursors to sulfonamides and sulfonate esters. Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[2][3] Sulfonate esters are widely used as leaving groups in substitution and elimination reactions, offering a reliable method for the activation of alcohols.[4]

Synthesis of Sulfonyl Chlorides

A variety of methods have been developed for the synthesis of sulfonyl chlorides, starting from a range of readily available precursors. The choice of method often depends on the nature of the desired R group (aryl or alkyl) and the presence of other functional groups in the molecule.

From Sulfonic Acids and Their Salts

The most traditional methods for preparing sulfonyl chlorides involve the chlorination of sulfonic acids or their salts. Common chlorinating agents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and chlorosulfonic acid (HSO₃Cl).[5][6]

Table 1: Synthesis of Aryl Sulfonyl Chlorides from Sulfonic Acid Derivatives

| Sulfonic Acid Derivative | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Sodium benzenesulfonate | PCl₅ | Heat at 170–180 °C, 15 hours | Benzenesulfonyl chloride | 74-87 | [5] |

| Sodium benzenesulfonate | POCl₃ | Heat | Benzenesulfonyl chloride | 74-87 | [5] |

| p-Toluenesulfonic acid | Chlorosulfonic acid | Chloroform, 25 °C, 3 hours | p-Toluenesulfonyl chloride | High | [7] |

| Benzenesulfonic acid | Thionyl chloride | 90 °C, 2.5 hours | Benzenesulfonyl chloride | >95 | [6] |

From Anilines via the Sandmeyer Reaction

Aryl sulfonyl chlorides can be synthesized from anilines through a Sandmeyer-type reaction. This involves the diazotization of the aniline, followed by reaction with sulfur dioxide in the presence of a copper catalyst.[8] A modern variation of this method utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable SO₂ surrogate.[2][9][10]

Table 2: Synthesis of Aryl Sulfonyl Chlorides and Sulfonamides from Anilines via Sandmeyer Reaction

| Aniline Derivative | Reagents | Product | Yield (%) | Reference(s) |

| Various anilines | DABSO, HCl, Cu catalyst, tert-butyl nitrite | Corresponding sulfonyl chloride | 50-95 | [9][10] |

| 2-Chloroaniline | DABSO, HCl, CuCl₂, t-BuONO, then morpholine | N-(2-chlorophenyl)sulfonylmorpholine | 52 | [11] |

| 4-Fluoroaniline | DABSO, HCl, CuCl₂, t-BuONO, then morpholine | N-(4-fluorophenyl)sulfonylmorpholine | 75 | [11] |

| 4-Bromoaniline | DABSO, HCl, CuCl₂, t-BuONO, then morpholine | N-(4-bromophenyl)sulfonylmorpholine | 67 | [11] |

From Thiols and Disulfides

Alkyl and aryl sulfonyl chlorides can be prepared by the oxidative chlorination of thiols and disulfides. A variety of oxidizing and chlorinating agent combinations have been reported for this transformation.

Key Reactions of Sulfonyl Chlorides

The synthetic utility of sulfonyl chlorides is primarily demonstrated in their reactions with nucleophiles, most notably amines and alcohols.

Formation of Sulfonamides

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7][12]

Table 3: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base/Solvent | Product | Yield (%) | Reference(s) |

| Benzenesulfonyl chloride | Aniline | Pyridine, 0-25 °C | N-Phenylbenzenesulfonamide | 100 | [7] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine, 0-25 °C | N-Phenyl-4-nitrobenzenesulfonamide | 100 | [7] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine, 0-25 °C | N,4-Dimethyl-N-(p-tolyl)benzenesulfonamide | 100 | [7] |

| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH (aq) | N,N-Dibutylbenzenesulfonamide | 94 | [13] |

| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH (aq) | N-(Octyl)benzenesulfonamide | 98 | [13] |

| p-Toluenesulfonyl chloride | Piperidine | Triethylamine/DCM | 1-(Tosyl)piperidine | High | [12] |

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the sulfur atom. The mechanism is generally considered to be a concerted Sₙ2-type process, although an addition-elimination pathway through a pentacoordinate intermediate is also possible, particularly with more reactive nucleophiles.[1][14]

Mechanism of Sulfonamide Formation

Formation of Sulfonate Esters

Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters. This reaction is a crucial method for converting the hydroxyl group of an alcohol into a good leaving group (e.g., tosylate, mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[4][15] The stereochemistry at the carbon atom bearing the hydroxyl group is retained during this transformation.[4]

Table 4: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols/Phenols

| Sulfonyl Chloride | Alcohol/Phenol | Base/Solvent | Product | Yield (%) | Reference(s) |

| p-Toluenesulfonyl chloride | Dodecanol | Pyridine | n-Dodecyl p-toluenesulfonate | 88-90 | [16] |

| Methanesulfonyl chloride | Benzyl alcohol | Triethylamine/DCM | Benzyl mesylate | >95 | [17] |

| p-Toluenesulfonyl chloride | o-Nitrobenzyl alcohol | Dicyclohexylamine/Acetone | o-Nitrobenzyl tosylate | 84 | [18] |

| Benzenesulfonyl chloride | Phenol | Pyridine/DCM | Phenyl benzenesulfonate | 92 | [13] |

| p-Toluenesulfonyl chloride | 3,5-Dimethylphenol | Pyridine/DCM | 3,5-Dimethylphenyl p-toluenesulfonate | 90 | [13] |

| Methanesulfonyl chloride | 3,5-Dimethylphenol | Pyridine/DCM | 3,5-Dimethylphenyl methanesulfonate | 64 | [13] |

Similar to sulfonamide formation, the reaction of a sulfonyl chloride with an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and deprotonation of the resulting oxonium ion by a base.[4][19]

Mechanism of Sulfonate Ester Formation

Applications in Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry due to its ability to mimic the transition state of amide hydrolysis and its favorable physicochemical properties.[8] Sulfonamides are found in a wide range of FDA-approved drugs.

Sulfonamides as Therapeutic Agents

-

Antibacterials: The discovery of sulfonamide-based antibiotics (sulfa drugs) was a landmark in medicine. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Carbonic Anhydrase Inhibitors: Sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This has led to the development of diuretics (e.g., acetazolamide) and antiglaucoma agents (e.g., dorzolamide).

-

Anti-inflammatory Agents: Selective COX-2 inhibitors, such as celecoxib, are a major class of anti-inflammatory drugs that contain a sulfonamide moiety.[20]

-

Anticancer and Antiviral Agents: A growing number of sulfonamide-containing compounds are being investigated and approved for the treatment of cancer and viral infections.[3]

Signaling Pathway: COX-2 Inhibition by Celecoxib

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically targets the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[21][22][23] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[16][20]

COX-2 Signaling Pathway and Inhibition by Celecoxib

Experimental Protocols

Synthesis of Benzenesulfonyl Chloride from Sodium Benzenesulfonate

Method: Phosphorus Pentachloride Method[5]

Materials:

-

Sodium benzenesulfonate (dried at 140 °C for 3 hours)

-

Phosphorus pentachloride (finely divided)

-

Ice

-

Water

Procedure:

-

In a 2-L round-bottomed flask, place a mixture of 450 g (2.5 moles) of sodium benzenesulfonate and 250 g (1.2 moles) of phosphorus pentachloride.

-

Attach a reflux condenser and heat the mixture in an oil bath at 170–180 °C for 15 hours.

-

After heating, cool the mixture to room temperature.

-

Carefully add 1 L of water and 1 kg of cracked ice to the reaction mixture. The benzenesulfonyl chloride will sink to the bottom.

-

Separate the lower layer of benzenesulfonyl chloride and wash it once with water.

-

Filter the product if necessary and purify by vacuum distillation, collecting the fraction boiling at 145–150 °C / 45 mmHg.

-

The expected yield is 195–230 g (74–87%).

Synthesis of N-Phenylbenzenesulfonamide from Benzenesulfonyl Chloride and Aniline

Method: Based on a general procedure for sulfonylation of anilines.[7]

Materials:

-

Aniline

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottomed flask, dissolve aniline (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford N-phenylbenzenesulfonamide. The expected yield is typically high (>90%).

Synthesis of n-Dodecyl p-Toluenesulfonate from Dodecanol and p-Toluenesulfonyl Chloride

Method: Tosylation of an alcohol.[16]

Materials:

-

Dodecanol

-

Pyridine

-

p-Toluenesulfonyl chloride

-

Hydrochloric acid (concentrated)

-

Ice

-

Petroleum ether

Procedure:

-

In a 1-L three-necked flask fitted with a stirrer and thermometer, place 93 g (0.5 mole) of dodecanol and 158 g (2 moles) of pyridine.

-

Cool the mixture to 10 °C in a water bath.

-

Add 105 g (0.55 mole) of p-toluenesulfonyl chloride in portions over 20-30 minutes, maintaining the temperature below 20 °C.

-

Stir the mixture for 3 hours at a temperature below 20 °C.

-

Pour the reaction mixture into a solution of 300 ml of concentrated hydrochloric acid in 1 L of ice water.

-

The sulfonate ester will separate as an oil. Separate the oil and wash it with water.

-

The crude product can be purified by recrystallization from petroleum ether. The expected yield is 152–156 g (88–90%).

Conclusion

Sulfonyl chlorides are undeniably pivotal reagents in the landscape of organic synthesis. Their accessibility through various synthetic routes and their predictable reactivity with a wide range of nucleophiles have cemented their importance in both academic research and industrial applications. The synthesis of sulfonamides and sulfonate esters, facilitated by sulfonyl chlorides, provides access to a vast chemical space of biologically active molecules and versatile synthetic intermediates. For researchers in drug development, a thorough understanding of the chemistry of sulfonyl chlorides is essential for the design and synthesis of novel therapeutic agents. The methodologies and data presented in this guide aim to serve as a valuable resource for the effective application of sulfonyl chlorides in the pursuit of new scientific discoveries.

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

- 7. cbijournal.com [cbijournal.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurjchem.com [eurjchem.com]

- 16. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. COX 2 pathway: Significance and symbolism [wisdomlib.org]

Theoretical Examination of 4-Pentylbenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical and practical overview of 4-Pentylbenzene-1-sulfonyl chloride, a key intermediate in organic synthesis. The document details the compound's physicochemical properties, predicted spectroscopic data, and established synthesis protocols. Furthermore, it explores the theoretical underpinnings of its reactivity and potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this versatile molecule.

Introduction

This compound, with the molecular formula C₁₁H₁₅ClO₂S, is an aromatic sulfonyl chloride characterized by a pentyl group substituent on the benzene ring.[1][2] This structural feature imparts specific solubility and reactivity properties that are of interest in the synthesis of novel organic compounds. Sulfonyl chlorides are a critical class of reagents in organic chemistry, widely employed for the formation of sulfonamides and sulfonate esters. The long alkyl chain of this compound makes it a valuable building block for creating molecules with increased lipophilicity, a property often sought in drug development to enhance membrane permeability and target engagement.

This document summarizes the known physical and chemical properties of this compound, provides detailed experimental protocols for its synthesis based on established methods for analogous compounds, and presents predicted spectroscopic data to aid in its characterization. A theoretical analysis of its molecular structure and reactivity is also presented to provide a deeper understanding of its chemical behavior.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 73948-18-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅ClO₂S | [1][2] |

| Molecular Weight | 246.75 g/mol | [1] |

| Appearance | Off-white to faint yellow crystalline solid (predicted) | [3] |

| Melting Point | <30 °C | [3] |

| Boiling Point | 163 °C at 6.4 Torr | [3] |

| Density | 1.183 ± 0.06 g/cm³ (predicted) | [3] |

| Sensitivity | Moisture Sensitive | [3] |

Predicted Spectroscopic Data

The following tables outline the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of similar structures, such as 4-ethylbenzene-1-sulfonyl chloride and n-pentylbenzene.

Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.90 | d, J=8.4 Hz | 2H | Aromatic (ortho to -SO₂Cl) |

| 7.40 | d, J=8.4 Hz | 2H | Aromatic (ortho to pentyl) |

| 2.70 | t, J=7.6 Hz | 2H | -CH₂-Ar |

| 1.65 | quint, J=7.6 Hz | 2H | -CH₂-CH₂-Ar |

| 1.35 | m | 4H | -(CH₂)₂-CH₃ |

| 0.90 | t, J=7.2 Hz | 3H | -CH₃ |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 152.0 | Aromatic (C-SO₂Cl) |

| 142.0 | Aromatic (C-pentyl) |

| 129.5 | Aromatic (CH ortho to -SO₂Cl) |

| 127.0 | Aromatic (CH ortho to pentyl) |

| 36.0 | -CH₂-Ar |

| 31.5 | -CH₂-CH₂-Ar |

| 31.0 | -CH₂-CH₂-CH₃ |

| 22.5 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Table 2.2.3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2955, 2870 | Strong | Aliphatic C-H stretch |

| 1595, 1490 | Medium | Aromatic C=C stretch |

| 1375 | Strong | S=O asymmetric stretch |

| 1180 | Strong | S=O symmetric stretch |

| 570 | Strong | S-Cl stretch |

Table 2.2.4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 246/248 | M⁺/M⁺+2 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 189 | [M - C₄H₉]⁺ | |

| 147 | [M - SO₂Cl]⁺ | |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Synthesis Protocols

The synthesis of this compound is typically achieved through the chlorosulfonation of n-pentylbenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent. The following protocol is adapted from established procedures for the synthesis of similar alkylbenzenesulfonyl chlorides.

Chlorosulfonation of n-Pentylbenzene

Materials:

-

n-Pentylbenzene

-

Chlorosulfonic acid

-

Anhydrous sodium sulfate (optional, as a catalyst)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add n-pentylbenzene.

-

If using a catalyst, add a catalytic amount of anhydrous sodium sulfate.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (2-3 molar equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product, an oily layer, will separate. Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Theoretical Considerations and Reactivity

Molecular Structure and Electronic Effects

The molecular structure of this compound is characterized by a benzene ring substituted with a strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) and an electron-donating pentyl group (-C₅H₁₁) in a para relationship.